molecular formula C14H8N2O4 B4892697 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione

5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione

Cat. No. B4892697
M. Wt: 268.22 g/mol
InChI Key: GNVGVRAYXSDDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, also known as NPD, is a synthetic organic compound that has been extensively studied for its potential applications in the field of chemistry and biochemistry. NPD is a yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and acetone.

Mechanism of Action

The mechanism of action of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione is related to its ability to form complexes with metal ions. The nitro group in 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be reduced to an amino group by metal ions, which results in a change in the fluorescence properties of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The formation of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione-metal complexes can also lead to the generation of singlet oxygen, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to have potential applications in the field of biochemistry and physiology. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, such as its high solubility in organic solvents, its ability to form complexes with metal ions, and its fluorescence properties. However, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione also has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. One potential direction is the development of new synthesis methods for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione that can improve the yield and purity of the compound. Another potential direction is the study of the biological activity of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione in vivo, which can provide insights into its potential applications in the field of medicine. Finally, the development of new applications for 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, such as its use as a photosensitizer for the generation of singlet oxygen, can lead to new advances in the field of photodynamic therapy.

Synthesis Methods

The synthesis of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione involves several steps, starting with the reaction of 2-aminopyridine with 1,3-cyclohexanedione to form 2-(2-pyridinyl)-1,3-indandione. The next step involves the nitration of 2-(2-pyridinyl)-1,3-indandione with nitric acid and sulfuric acid to form 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione. The yield of 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.

Scientific Research Applications

5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in the field of chemistry and biochemistry. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has also been used as a reagent for the determination of the enantiomeric excess of chiral compounds. In addition, 5-nitro-2-(2-pyridinyl)-1H-indene-1,3(2H)-dione has been used as a photosensitizer for the generation of singlet oxygen, which has potential applications in photodynamic therapy for cancer treatment.

properties

IUPAC Name

5-nitro-2-pyridin-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-9-5-4-8(16(19)20)7-10(9)14(18)12(13)11-3-1-2-6-15-11/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVGVRAYXSDDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901945
Record name NoName_1125
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5582219

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